Product packaging for Ac-RYYRIK-NH2 acetate(Cat. No.:)

Ac-RYYRIK-NH2 acetate

Cat. No.: B14754250
M. Wt: 999.2 g/mol
InChI Key: SHMJNAHIAUSYKK-VANAKWAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Nociceptin (B549756)/Orphanin FQ Peptide and its Endogenous Receptor (ORL1/NOP)

The Nociceptin/Orphanin FQ (N/OFQ) peptide is a 17-amino acid neuropeptide that serves as the endogenous ligand for the opioid receptor-like 1 (ORL1) receptor, also known as the NOP receptor. nih.govmdpi.com The ORL1 receptor was initially identified as an "orphan" receptor due to its structural similarity to the classical opioid receptors (mu, delta, and kappa) but its lack of affinity for traditional opioid ligands. pnas.orgtandfonline.com Subsequent research, employing the principles of reverse pharmacology, led to the identification of N/OFQ as its natural binding partner. nih.gov

The N/OFQ-ORL1 system is a distinct signaling pathway within the nervous system. nih.gov While sharing structural homology with the opioid system, it exhibits a unique anatomical distribution and pharmacological profile. nih.gov The N/OFQ peptide and its receptor are found in various regions of the brain and spinal cord, including areas involved in pain perception, emotional regulation, and memory. pnas.orgwikipedia.org Functionally, N/OFQ binding to the ORL1 receptor typically leads to the inhibition of neuronal activity by modulating ion channels, such as stimulating outward potassium currents and inhibiting voltage-gated calcium channels. nih.gov

Significance of ORL1 Receptor Ligands in Neuropharmacological Research

The development of specific ligands for the ORL1 receptor has been crucial for dissecting the physiological and pathological roles of the N/OFQ system. These molecular tools, which can act as either agonists (mimicking the action of N/OFQ) or antagonists (blocking its action), have enabled researchers to probe the system's involvement in a wide array of functions. nih.govtandfonline.com

Research utilizing ORL1 ligands has implicated the N/OFQ system in the modulation of pain, anxiety, learning and memory, food intake, and reward pathways. nih.gov For instance, ORL1 agonists have shown potential as anxiolytics, while antagonists are being investigated for their potential as novel analgesics. nih.govtandfonline.com The ability to selectively activate or block the ORL1 receptor allows for a detailed investigation of its downstream effects and its interactions with other neurotransmitter systems. This has significant implications for the development of new therapeutic agents for various neurological and psychiatric disorders. nih.govmdpi.com

Historical Context of Ac-RYYRIK-NH2 as a Pioneering ORL1 Ligand

Ac-RYYRIK-NH2 emerged from a peptide library as one of the early and influential ligands for the ORL1 receptor. nih.govnih.gov Its discovery marked a significant step forward in the study of the N/OFQ system, providing a much-needed tool to explore the receptor's function. nih.gov Classified as a potent ligand, Ac-RYYRIK-NH2 exhibits high affinity for the ORL1 receptor. molnova.com

Early studies with Ac-RYYRIK-NH2 revealed its complex pharmacological profile. While it was found to antagonize the N/OFQ-stimulated G protein activation in brain preparations, it also displayed agonist-like properties in certain contexts. molnova.com This dual nature highlighted the subtleties of ligand-receptor interactions within the N/OFQ system. Structure-activity relationship studies on Ac-RYYRIK-NH2 have been instrumental in identifying the key amino acid residues and structural modifications necessary for binding to the ORL1 receptor, paving the way for the design of more selective and potent second-generation ligands. nih.gov

Research Findings on Ac-RYYRIK-NH2

The following table summarizes key research findings related to the binding affinity and functional activity of Ac-RYYRIK-NH2 at the ORL1 receptor.

ParameterFindingReference
Binding Affinity (Ki) 1.5 nM for the NOP site molnova.com
Functional Activity Antagonizes nociceptin-stimulated GTP binding in rat brain. molnova.com
In Vivo Effects Displays potent agonist properties, inhibiting locomotor activity in mice. molnova.com
Structural Importance The N-terminal tripeptide RYY is crucial for binding to the ORL1 receptor. nih.gov
Structural Importance The N-terminal acetyl group is essential for receptor binding. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H74N14O11 B14754250 Ac-RYYRIK-NH2 acetate

Properties

Molecular Formula

C46H74N14O11

Molecular Weight

999.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;acetic acid

InChI

InChI=1S/C44H70N14O9.C2H4O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;1-2(3)4/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);1H3,(H,3,4)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

SHMJNAHIAUSYKK-VANAKWAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Analytical Characterization for Ac Ryyrik Nh2 Acetate

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ac-RYYRIK-NH2

The chemical structure of Ac-RYYRIK-NH2, a hexapeptide with N-terminal acetylation and C-terminal amidation, lends itself well to synthesis via Solid-Phase Peptide Synthesis (SPPS). This technique, originally developed by Bruce Merrifield, offers a robust method for the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support, simplifying the purification process at each step. peptide.com

The general workflow for the SPPS of Ac-RYYRIK-NH2 would commence with the attachment of the C-terminal amino acid, lysine (B10760008) (Lys), to a suitable resin. peptide.com Given the desired C-terminal amide, a rink amide resin is a common choice. The synthesis would then proceed with sequential cycles of deprotection and coupling. In each cycle, the protecting group on the alpha-amino group of the resin-bound amino acid is removed, followed by the coupling of the next amino acid in the sequence (Isoleucine, Arginine, Tyrosine, Tyrosine, Arginine). This cycle is repeated until the full peptide chain is assembled. peptide.com The final step in the chain assembly involves the acetylation of the N-terminal arginine.

The specific amino acids used in the synthesis would have their side chains protected to prevent unwanted reactions. For instance, the guanidinium (B1211019) group of Arginine is typically protected by a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, the hydroxyl group of Tyrosine by a t-butyl (tBu) group, and the amino group of Lysine by a Boc (tert-butyloxycarbonyl) group. The alpha-amino groups of the incoming amino acids are most commonly protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

A representative SPPS cycle for adding an amino acid to the growing peptide chain on the resin would involve:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org

Washing: Thorough washing of the resin with a suitable solvent to remove the excess deprotection reagent and byproducts. peptide.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of the peptide bond. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). rsc.org

Washing: Another washing step to remove excess reagents and byproducts, leaving the newly elongated peptide chain ready for the next cycle. peptide.com

After the final amino acid is coupled and the N-terminus is acetylated, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to capture the cleaved protecting groups. rsc.orgnih.gov

Production and Purification Strategies for Research-Grade Ac-RYYRIK-NH2 Acetate (B1210297)

Following cleavage from the solid support, the crude peptide mixture contains the target peptide, Ac-RYYRIK-NH2, as well as various byproducts from incomplete reactions or side reactions during synthesis and cleavage. To obtain research-grade material, which is typically of high purity (often >98%), a robust purification strategy is essential. glpbio.com

The most common and effective method for purifying peptides like Ac-RYYRIK-NH2 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . rsc.org This technique separates the target peptide from impurities based on its hydrophobicity. The crude peptide mixture is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the components from the column. The more hydrophobic the molecule, the more strongly it binds to the stationary phase, and thus it elutes at a higher concentration of the organic solvent.

The fractions collected from the HPLC are analyzed, and those containing the pure peptide are pooled together. To obtain the acetate salt form, the purified peptide, which is typically in the form of a trifluoroacetate (B77799) (TFA) salt due to the use of TFA in the cleavage and HPLC steps, can be subjected to a salt exchange process. This can be achieved by repeated lyophilization from a solution containing acetic acid or by using ion-exchange chromatography. Finally, the pooled pure fractions are lyophilized (freeze-dried) to yield the final product as a stable, white to off-white powder. rsc.org The peptide is then stored under desiccated conditions at low temperatures (-20°C or -80°C) to ensure its stability. rndsystems.comacetherapeutics.com

Analytical Approaches for Verifying Peptide Sequence and Purity in Research Samples

To ensure the quality of synthetic Ac-RYYRIK-NH2 acetate for research applications, a combination of analytical techniques is employed to confirm the peptide's identity and purity.

Mass Spectrometry (MS) is a fundamental tool used to verify the molecular weight of the synthesized peptide. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are commonly used. rsc.org The experimentally determined molecular weight should match the theoretical molecular weight of Ac-RYYRIK-NH2 (939.11 g/mol ). acetherapeutics.combiosynth.com High-resolution mass spectrometry can provide further confirmation of the elemental composition.

High-Performance Liquid Chromatography (HPLC) is not only used for purification but also as a primary method for assessing the purity of the final product. rsc.org An analytical HPLC run on the purified peptide should show a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity level. A purity of greater than 98% is often required for research-grade peptides. glpbio.com

For a definitive confirmation of the peptide sequence, tandem mass spectrometry (MS/MS) can be performed. In this technique, the parent ion of the peptide is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern can be used to deduce the amino acid sequence, confirming that the correct peptide has been synthesized.

While less common for routine characterization of synthetic peptides, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the identity of the peptide. rsc.org

A Certificate of Analysis (CoA) is typically provided with commercially available research-grade this compound. This document summarizes the results of the analytical characterization, including HPLC purity data and mass spectrometry results, to assure the end-user of the quality of the product. abbexa.com

Molecular Pharmacology of Ac Ryyrik Nh2 at the Nociceptin Receptor Orl1/nop

Receptor Binding Kinetics and Affinities: K_d and K_i Determinations at ORL1

Ac-RYYRIK-NH2 demonstrates a high affinity for the ORL1 receptor. Studies have reported its binding affinity in various preparations. For instance, in Chinese Hamster Ovary (CHO) cells transfected with the mouse ORL1 receptor, the dissociation constant (K_d) was determined to be 1.5 nM. nih.gov However, in native tissue, specifically rat brain membranes, the affinity was found to be even higher, with a reported K_d of 0.3 nM. nih.gov This suggests that the cellular environment and receptor conformation in native tissues may favor a stronger interaction with the peptide.

Further characterization of its binding properties comes from competitive binding assays. The inhibitory constant (K_i) of Ac-RYYRIK-NH2 at the human ORL1 receptor has also been evaluated, providing a measure of its potency in displacing a radiolabeled ligand. These binding studies are crucial for understanding the initial interaction of the compound with its target receptor.

ParameterValueSystem
K_d 1.5 nMMouse ORL1 in CHO cells
K_d 0.3 nMRat brain membranes

Dual Pharmacological Profile: Elucidating Partial Agonistic and Antagonistic Properties of Ac-RYYRIK-NH2

One of the most intriguing aspects of Ac-RYYRIK-NH2 is its dual pharmacological activity. It has been described as both a partial agonist and a competitive antagonist at the ORL1 receptor. nih.govnih.govnih.gov This chameleon-like behavior is dependent on the specific cellular context and the functional assay being employed. nih.gov

In CHO cells expressing the ORL1 receptor, Ac-RYYRIK-NH2 has been shown to act as a partial agonist in [35S]-GTPγS binding assays. nih.govnih.gov This assay measures the activation of G-proteins, a key step in the signaling cascade following receptor activation. As a partial agonist, Ac-RYYRIK-NH2 stimulates G-protein activation, but to a lesser extent than the full endogenous agonist, N/OFQ. The level of this partial agonism can be influenced by the specific conditions of the assay. nih.gov

In contrast to its partial agonistic activity in transfected cells, in native rat brain membranes, Ac-RYYRIK-NH2 behaves as a competitive antagonist of N/OFQ-stimulated [35S]-GTPγS binding. nih.govnih.gov It effectively blocks the action of N/OFQ, with a high affinity as indicated by a Schild constant of 6.58 nM. nih.govnih.gov This antagonistic effect is specific to the ORL1 receptor, as it does not inhibit G-protein activation stimulated by agonists of the classical μ-, δ-, and κ-opioid receptors. nih.govnih.gov This discrepancy between transfected cells and native tissue highlights the importance of the cellular environment in determining the functional outcome of ligand binding. nih.gov

The ORL1 receptor, like other opioid receptors, couples to G_i/o proteins, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The interaction of Ac-RYYRIK-NH2 with the ORL1 receptor would therefore be expected to influence this signaling pathway. While detailed studies on its direct effect on cAMP modulation are part of ongoing research, its ability to activate G-proteins suggests an impact on this downstream signaling cascade.

Specificity of Ac-RYYRIK-NH2 for ORL1 Versus Classical Opioid Receptors (μ, δ, κ)

A key feature of Ac-RYYRIK-NH2 is its high specificity for the ORL1 receptor over the classical opioid receptors (μ, δ, and κ). nih.govnih.gov Studies have shown that it does not significantly inhibit the stimulation of GTP binding by agonists for these other opioid receptors. nih.govnih.gov This selectivity is crucial for its use as a specific pharmacological tool to investigate the functions of the N/OFQ-ORL1 system without confounding effects from the classical opioid system.

Functional Consequences of ORL1 Engagement by Ac-RYYRIK-NH2 in Isolated Biological Systems

The functional effects of Ac-RYYRIK-NH2 have been demonstrated in various isolated tissue preparations. For example, it has been shown to fully inhibit the chronotropic (heart rate) effect of N/OFQ on neonatal rat cardiomyocytes. nih.govnih.gov In the rat anococcygeus muscle, Ac-RYYRIK-NH2 exhibited low efficacy as an agonist, allowing it to be used as an antagonist against the full agonist N/OFQ. nih.gov In this preparation, it caused a concentration-dependent rightward shift of the N/OFQ response curve, indicative of surmountable antagonism. nih.gov These findings in isolated tissues confirm its ability to antagonize the biological effects of N/OFQ at the tissue level.

Modulation of Electrically Evoked Contractions in Isolated Tissue Preparations (e.g., Rat Vas Deferens, Anococcygeus)

Isolated tissue preparations that are responsive to electrical field stimulation (EFS) are classical tools in pharmacology for studying the prejunctional modulation of neurotransmitter release. The rat vas deferens and anococcygeus muscle are two such preparations where the effects of NOP receptor ligands have been characterized. In these tissues, EFS typically evokes a contractile response by stimulating sympathetic nerves and causing the release of neurotransmitters like noradrenaline. nih.govnih.gov NOP receptors are located on these presynaptic nerve terminals, and their activation by agonists like nociceptin (B549756) inhibits neurotransmitter release, thereby reducing the amplitude of the EFS-induced contractions. nih.govnih.gov

While the rat vas deferens is a common model for demonstrating NOP receptor-mediated inhibition nih.govmdpi.comnih.gov, detailed studies on the rat anococcygeus muscle have provided specific insights into the activity of Ac-RYYRIK-NH2. In the anococcygeus muscle, nociceptin potently inhibits the adrenergic motor response to EFS. nih.govnih.gov Research has utilized this preparation to characterize the pharmacological properties of various NOP receptor ligands.

In a study characterizing the ORL1 receptor on adrenergic nerves in the rat anococcygeus muscle, Ac-RYYRIK-NH2 was found to act as a partial agonist with low efficacy. nih.govnih.gov Its maximal effect (Emax) was only 36.7% of the full inhibition caused by the endogenous ligand, nociceptin. nih.gov Due to this low intrinsic activity, it was possible to test Ac-RYYRIK-NH2 as an antagonist against nociceptin. In this capacity, it demonstrated competitive antagonism. nih.gov Another peptide, Ac-RYYRWK-NH2, was also tested and showed more potent partial agonist activity. nih.govnih.gov

The following table summarizes the pharmacological activity of Ac-RYYRIK-NH2 and a related peptide in the electrically stimulated rat anococcygeus muscle preparation.

CompoundpEC₅₀Efficacy (Eₘₐₓ %)Antagonist Activity (pA₂)
Ac-RYYRIK-NH₂ 8.0 ± 0.236.7 ± 3.59.01
Ac-RYYRWK-NH₂ 9.0 ± 0.166.4 ± 5.2Not Determined
Data derived from Ho et al., 2000. nih.govnih.gov The pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum response achievable by the agonist. The pA₂ value indicates the concentration of an antagonist required to shift the agonist concentration-response curve by a factor of two.

These findings highlight that in the rat anococcygeus muscle, Ac-RYYRIK-NH2 modulates EFS-induced contractions by interacting with presynaptic NOP receptors, exhibiting characteristics of a low-efficacy partial agonist and a competitive antagonist. nih.govnih.gov

Inhibition of Chronotropic Effects on Neonatal Rat Cardiomyocytes

The NOP receptor system plays a role in cardiovascular regulation. The endogenous ligand, nociceptin/orphanin FQ (N/OFQ), has been shown to exert a negative chronotropic effect (a decrease in heart rate) on spontaneously beating cultured neonatal rat heart cells. nih.govnih.gov This effect is mediated through the activation of NOP receptors present on the cardiomyocytes.

The peptide Ac-RYYRIK-NH2 has been demonstrated to be a potent antagonist of this N/OFQ-mediated action. researchgate.netnih.gov In studies using neonatal rat cardiomyocyte preparations, Ac-RYYRIK-NH2 effectively and fully inhibited the negative chronotropic effect induced by N/OFQ. nih.govnih.gov This antagonistic action is consistent with its activity observed in other preparations, such as rat brain membranes, where it competitively antagonizes the activation of G proteins by the NOP receptor. nih.govnih.gov The ability of Ac-RYYRIK-NH2 to counteract the effects of N/OFQ in this cardiac model underscores its specificity as a NOP receptor antagonist and its potential as a tool to investigate the cardiovascular functions of the N/OFQ system. nih.gov

Structure Activity Relationship Sar Studies of Ac Ryyrik Nh2 and Its Analogues

Identification of Key Amino Acid Residues and N-Terminal Modifications Governing ORL1 Affinity and Efficacy

Systematic modifications of the Ac-RYYRIK-NH2 sequence have revealed the critical role of specific amino acid residues and terminal groups in its interaction with the ORL1 receptor.

Key Amino Acid Residues: Alanine-scanning studies, where individual amino acids are replaced by alanine, have demonstrated that the N-terminal tripeptide sequence, Arg¹-Tyr²-Tyr³, is crucial for high-affinity binding to the ORL1 receptor. nih.gov Further truncations from either the N- or C-terminus have pinpointed the N-terminal arginine (Arg¹) as being of particular importance for receptor binding. nih.gov

N-Terminal Acetyl Group: The removal of the N-terminal acetyl group has been shown to be detrimental to the peptide's ability to bind to the receptor, highlighting its essential role. nih.gov This suggests that the acetyl group is a key structural feature for the interaction between Ac-RYYRIK-NH2 and the ORL1 receptor. nih.gov

C-Terminal Amide Group: In contrast to the N-terminal modifications, the C-terminal amide group appears to be less significant for receptor binding. nih.gov

These findings underscore the paramount importance of the N-terminal region, specifically the acetyl-Arg¹ moiety, as the primary determinant for the binding of Ac-RYYRIK-NH2 to the ORL1 receptor. nih.gov The mode of binding is thought to differ from that of the endogenous ligand nociceptin (B549756). nih.gov

Impact of N-Terminal Acyl Group Modifications on Agonistic and Antagonistic Potency

The dual agonistic and antagonistic nature of Ac-RYYRIK-NH2 has prompted investigations into how modifications of the N-terminal acyl group can modulate its functional profile. nih.gov While Ac-RYYRIK-NH2 can antagonize nociceptin-stimulated G-protein binding, it also displays agonist activity. rndsystems.comnih.gov This has led to the exploration of different acyl groups to shift the balance towards either agonism or antagonism.

Research has shown that the N-terminal acyl group is a critical determinant for the interaction with specific receptors. nih.gov By modifying this group, it is possible to influence the potency and efficacy of the peptide, leading to the development of analogues with more defined pharmacological profiles.

Design and Evaluation of Modified Ac-RYYRIK-NH2 Analogues for Enhanced Receptor Selectivity and Activity

Building on the understanding of key structural requirements, researchers have designed and synthesized novel analogues of Ac-RYYRIK-NH2 to improve its receptor selectivity and activity profile. Notable examples include isovarelyl-RYYRIK-NH2 and N-methylthioacetyl-RYYRIK-NH2.

Isovarelyl-RYYRIK-NH2: This analogue was developed by replacing the N-terminal acetyl group with an isovarelyl group. This modification resulted in a potent antagonist with significantly reduced agonist activity. nih.gov Isovarelyl-RYYRIK-NH2 is considered a highly specific antagonist for the ORL1 receptor. nih.gov Studies with a tritiated version of this compound, [³H]isoVa-RYYRIK-NH2, have shown high specific binding with a dissociation constant (Kd) of 1.21 ± 0.03 nM. nih.govebi.ac.uk Interestingly, competitive binding assays suggest that while isovarelyl-RYYRIK-NH2 and nociceptin share a binding site on the ORL1 receptor, they may also have distinct, separate binding sites, potentially representing different receptor conformations (agonist-active vs. antagonist-inactive). nih.govebi.ac.uk

N-methylthioacetyl-RYYRIK-NH2: To further enhance antagonist potency, the isovarelyl group was modified by replacing its β-carbon with a sulfur atom, creating an N-methylthioacetyl group (CH₃SCH₂CO-). nih.gov This modification was intended to improve hydrophobic interactions with the ORL1 receptor. nih.gov The resulting peptide, N-methylthioacetyl-RYYRIK-NH2, exhibited higher receptor-binding affinity and strong antagonist activity. nih.gov It is hypothesized that the methylthio group interacts with an aromatic group within the receptor binding pocket. nih.gov

These examples highlight the successful application of rational drug design principles to modulate the pharmacological properties of Ac-RYYRIK-NH2, leading to the development of more potent and selective antagonists.

In Vivo Preclinical Investigations of Ac Ryyrik Nh2

Central Nervous System Effects of Ac-RYYRIK-NH2: Inhibition of Spontaneous Locomotor Activity in Murine Models

A primary and consistently observed in vivo effect of Ac-RYYRIK-NH2 following central administration is the profound inhibition of spontaneous locomotor activity (SLA). nih.govrndsystems.com Spontaneous locomotor activity, the movement of animals within their environment, is a critical behavioral index in experimental studies, and its modulation points to a compound's influence on the central nervous system. nih.gov

Table 1: Effect of Centrally Administered Ac-RYYRIK-NH2 on Spontaneous Locomotor Activity in Mice

Compound Assay Model Finding Potency (ID₅₀) Source
Ac-RYYRIK-NH2 Spontaneous Locomotor Activity Mice (i.c.v.) Inhibition of activity 0.07 nmol nih.gov
Nociceptin (B549756)/Orphanin FQ Spontaneous Locomotor Activity Mice (i.c.v.) Inhibition of activity 1.1 nmol nih.gov

Antagonistic Actions of Ac-RYYRIK-NH2 Against Nociceptin/Orphanin FQ-Mediated Effects in Animal Models

Despite its clear agonist-like activity in vivo, the initial characterization of Ac-RYYRIK-NH2 stemmed from its properties as a NOP receptor antagonist in in vitro systems. nih.govnih.gov This dual pharmacological nature is a key feature of the compound.

In native preparations of rat brain membranes, Ac-RYYRIK-NH2 acts as a specific and competitive antagonist of the NOP receptor. nih.gov It effectively inhibits the stimulation of [³⁵S]-GTPγS binding that is normally triggered by N/OFQ. nih.gov This antagonistic action is specific to the NOP receptor, as the peptide does not inhibit GTP binding stimulated by agonists for μ-, δ-, and κ-opioid receptors. nih.gov Furthermore, Ac-RYYRIK-NH2 was found to fully inhibit the chronotropic effect (changes in heart rate) induced by N/OFQ on neonatal rat cardiomyocytes. nih.gov This body of evidence establishes Ac-RYYRIK-NH2 as a high-affinity antagonist in cellular and tissue-based assays, preventing the primary molecular events that follow NOP receptor activation by its endogenous ligand. nih.govtargetmol.com

The discrepancy between its in vitro antagonism and in vivo agonism suggests that low partial agonism at the receptor-G protein level may be sufficient to elicit a full biological response in a living system, a phenomenon dependent on the specific tissue and signaling pathways involved. nih.gov

Table 2: In Vitro Antagonist Properties of Ac-RYYRIK-NH2 at the NOP Receptor

Parameter Assay Preparation Value Source
Binding Affinity (Ki) NOP Receptor Binding CHO Cells 1.5 nM rndsystems.comtargetmol.com
Functional Antagonism (Schild Constant) N/OFQ-stimulated [³⁵S]-GTPγS binding Rat Brain Membranes 6.58 nM nih.gov

Role of Ac-RYYRIK-NH2 in Modulating Nociception and Pain Pathways in Preclinical Models

The N/OFQ-NOP receptor system is a well-established modulator of pain and nociception, though its effects are complex, often depending on the location within the nervous system. nih.govtmc.edu While direct in vivo studies on the nociceptive effects of Ac-RYYRIK-NH2 are limited in the available literature, its profile as a potent in vivo NOP agonist allows for inferences based on the actions of N/OFQ and other potent NOP agonists. nih.govnih.govmdpi.com

Research on the closely related analog, Ac-RYYRIK-ol, and another potent NOP agonist, UFP-112, provides a framework for understanding these potential effects. nih.govmdpi.com These compounds have been shown to produce dual, site-dependent effects on pain modulation:

Pronociceptive Effects: When administered supraspinally (i.c.v.), these agonists can enhance pain responses. nih.govmdpi.com

Antinociceptive Effects: Conversely, when administered at the spinal level (intrathecally), they produce pain-relieving effects. nih.govmdpi.com

Neuropharmacological Applications of Ac-RYYRIK-NH2 in Studying Neurological Disorders

The unique pharmacological profile of Ac-RYYRIK-NH2, characterized by in vitro antagonism and in vivo agonism, makes it a valuable and specialized tool for neuropharmacological research. nih.govnih.gov Its utility extends to the investigation of various neural circuits and potential therapeutic targets.

The compound serves as an excellent probe for dissecting the functional differences between cellular assay conditions and integrated physiological systems. nih.gov Its potent inhibitory effect on locomotor activity makes it useful for studying the NOP receptor's role in motor control circuits and related disorders. nih.gov Furthermore, its likely complex role in nociception makes it a key instrument for differentiating the spinal (analgesic) and supraspinal (pronociceptive) functions of the N/OFQ system, which is critical for developing targeted pain therapies. nih.govmdpi.com The discovery that an analog of Ac-RYYRIK-NH2 could reverse the antidepressant-like effects of a NOP antagonist also points to its potential application in studying the neurobiology of mood and emotional disorders. nih.gov

Advanced Research Methodologies and Applications Utilizing Ac Ryyrik Nh2

Ac-RYYRIK-NH2 as a Pharmacological Tool for Dissecting ORL1 Receptor Function in Complex Biological Systems

Ac-RYYRIK-NH2 serves as a critical pharmacological tool for elucidating the multifaceted role of the ORL1 receptor in intricate biological systems. semanticscholar.org Initially identified from a peptide library, this compound exhibits a complex pharmacology, acting as a partial agonist at the ORL1 receptor. ingentaconnect.comsemanticscholar.org Its activity can differ depending on the specific functional assay and the efficiency of the stimulus-response coupling in the system being studied. semanticscholar.org

This peptide has been instrumental in demonstrating the specific functions of the NOP receptor. For instance, it competitively antagonizes the stimulation of [35S]-GTPγS binding to G proteins induced by N/OFQ in rat brain membranes. biocrick.commedchemexpress.com This antagonistic action is specific to the NOP receptor, as it does not inhibit GTP binding stimulated by agonists for mu, delta, or kappa-opioid receptors. biocrick.com Furthermore, Ac-RYYRIK-NH2 has been shown to fully inhibit the chronotropic effect of N/OFQ on neonatal rat cardiomyocytes, providing further evidence of its utility in dissecting receptor function in different physiological contexts. biocrick.combiosynth.com

The distinct binding mode of Ac-RYYRIK-NH2 compared to the endogenous ligand N/OFQ offers a unique advantage in probing the receptor's structure and function. biocrick.com Structure-activity relationship studies have revealed that the N-terminal acetyl group and the tripeptide sequence Arg-Tyr-Tyr are crucial for its binding affinity to the ORL1 receptor. biocrick.com This specificity allows researchers to investigate the consequences of NOP receptor activation or blockade in complex environments like the central nervous system, where it is implicated in pain modulation, stress responses, and addiction. researchgate.net

Development of Radiolabeled Ac-RYYRIK-NH2 Probes for Receptor Mapping and Ligand Binding Studies

To visualize and quantify the distribution of NOP receptors in tissues and to perform detailed ligand binding assays, radiolabeled versions of Ac-RYYRIK-NH2 and its analogs have been developed. For example, a tritiated version of a related compound, Ac-RYYRIK-ol, has been created and serves as a radioligand with high affinity and selectivity for the NOP receptor. ingentaconnect.com

These radiolabeled probes are invaluable for in vitro autoradiography, allowing for the precise mapping of NOP receptor expression in different brain regions and peripheral tissues. Such studies have confirmed the widespread distribution of the NOP receptor, consistent with its diverse physiological roles. researchgate.net Furthermore, radioligand binding assays using these probes enable the determination of the binding affinities (Ki values) of novel, unlabeled compounds for the NOP receptor, a critical step in the drug discovery process. The development of these tools has been essential for characterizing new NOP receptor ligands and understanding their structure-activity relationships.

Probe TypeApplicationResearch Finding
Radiolabeled LigandIn vitro autoradiographyEnables visualization of NOP receptor distribution in brain and peripheral tissues. researchgate.net
Radiolabeled LigandRadioligand binding assaysAllows for the determination of binding affinities of new NOP receptor ligands.

Integration of Ac-RYYRIK-NH2 in Peptide Library Screening for Novel ORL1 Ligands

Ac-RYYRIK-NH2 itself was discovered through the screening of a combinatorial peptide library. ingentaconnect.comunife.it This initial success has established a foundation for using Ac-RYYRIK-NH2 and its structural motifs as a template for the design and screening of new peptide libraries aimed at discovering novel ORL1 ligands. uctm.edu

By systematically modifying the amino acid sequence of Ac-RYYRIK-NH2, researchers can create libraries of related peptides with diverse chemical properties. These libraries are then screened for their ability to bind to and modulate the activity of the NOP receptor. This approach has led to the identification of other hexapeptides with high affinity for the NOP receptor, such as Ac-RYYRWK-NH2. uctm.edu

Furthermore, Ac-RYYRIK-NH2 has been used as a starting point for creating chimeric peptides. semanticscholar.orgnih.gov In these studies, the Ac-RYYRIK-NH2 sequence, which targets the NOP receptor, is linked to a ligand for another receptor, such as the mu-opioid receptor. nih.gov The resulting chimeric molecules can be used to explore the function of receptor heterodimers and to develop ligands with mixed pharmacological profiles. semanticscholar.orgnih.gov For example, a chimera linking Ac-RYYRIK-NH2 to a mu-opioid receptor agonist showed synergistically improved affinity for both receptors, highlighting the potential of this strategy for developing novel therapeutics. nih.gov

Screening ApproachOutcomeExample
Combinatorial Peptide Library ScreeningDiscovery of novel NOP receptor ligands. uctm.eduIdentification of hexapeptides like Ac-RYYRWK-NH2. uctm.edu
Chimeric Peptide DesignCreation of ligands targeting receptor heterodimers. semanticscholar.orgnih.govDevelopment of a mu-opioid/NOP receptor ligand with enhanced affinity. nih.gov

In Silico Modeling and Computational Approaches to Predict Ac-RYYRIK-NH2 Receptor Interactions

Computational modeling and in silico approaches are increasingly being used to understand the molecular details of how Ac-RYYRIK-NH2 interacts with the ORL1 receptor. semanticscholar.orgresearchgate.net These methods provide valuable insights that complement experimental data and guide the design of new ligands.

Docking studies, for instance, predict the most likely binding pose of Ac-RYYRIK-NH2 within the NOP receptor's binding pocket. semanticscholar.orgresearchgate.net These models suggest that the peptide interacts with specific amino acid residues in the receptor, which can then be experimentally validated through site-directed mutagenesis studies. kyushu-u.ac.jp Computational analyses have also been used to investigate the structural basis for the experimental activities of chimeric peptides containing the Ac-RYYRIK-NH2 sequence. semanticscholar.org

Molecular dynamics simulations offer a dynamic view of the ligand-receptor interaction over time, revealing how the binding of Ac-RYYRIK-NH2 might induce conformational changes in the receptor that lead to its activation or inhibition. researchgate.net These computational studies are instrumental in rationalizing structure-activity relationships and in predicting the potential activity of newly designed molecules before they are synthesized, thus accelerating the drug discovery process. researchgate.net

Computational MethodApplicationInsight Gained
Docking SimulationsPredicts the binding pose of Ac-RYYRIK-NH2 in the NOP receptor. semanticscholar.orgresearchgate.netIdentifies key interacting residues and informs site-directed mutagenesis experiments. kyushu-u.ac.jp
Molecular DynamicsSimulates the dynamic interaction between Ac-RYYRIK-NH2 and the NOP receptor. researchgate.netReveals potential conformational changes in the receptor upon ligand binding.
Structure-Activity Relationship (SAR) AnalysisCorrelates structural modifications with changes in biological activity. researchgate.netGuides the rational design of new and more potent NOP receptor ligands.

Future Research Directions and Open Questions in Ac Ryyrik Nh2 Research

Resolving the Context-Dependent Agonist/Antagonist Actions of Ac-RYYRIK-NH2

One of the most compelling areas of future investigation is the paradoxical nature of Ac-RYYRIK-NH2, which exhibits both antagonist and agonist properties depending on the experimental setting. targetmol.comrndsystems.com In certain in vitro assays, such as nociceptin-stimulated GTP binding in rat brain preparations and its effect on rat cardiomyocytes, Ac-RYYRIK-NH2 acts as an antagonist. targetmol.comrndsystems.com However, in vivo studies have revealed potent agonist-like effects, such as the inhibition of locomotor activity in mice. targetmol.comrndsystems.com

This dual functionality suggests a complex mechanism of action that is highly dependent on the cellular environment, receptor density, and the presence of specific signaling partners. Future research will need to systematically dissect these contextual factors. Key questions to address include:

Influence of Cellular Phenotype: How do differences in cell types and their unique complements of signaling molecules influence whether Ac-RYYRIK-NH2 behaves as an agonist or an antagonist?

Receptor Conformation: Does Ac-RYYRIK-NH2 stabilize distinct conformations of the ORL1 receptor, leading to different downstream effects? This concept, known as functional selectivity or biased agonism, posits that a ligand can preferentially activate certain signaling pathways over others. nih.gov

Receptor-Effector Coupling Efficiency: The magnitude of a response to a ligand is dependent on the efficiency of receptor-effector coupling. nih.gov Investigating how this efficiency varies in different tissues and under different physiological conditions could explain the observed discrepancies in Ac-RYYRIK-NH2's activity.

Elucidating the molecular determinants of this context-dependent activity is crucial for understanding the full therapeutic potential and possible liabilities of targeting the N/OFQ system with Ac-RYYRIK-NH2-like compounds.

Exploring Allosteric Modulation of ORL1 Receptor by Ac-RYYRIK-NH2 Analogues

The discovery that the binding mode of Ac-RYYRIK-NH2 to the ORL1 receptor may differ from that of the endogenous ligand, nociceptin (B549756), opens up the possibility of allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can fine-tune the receptor's response to the endogenous ligand.

Future research should focus on designing and synthesizing analogues of Ac-RYYRIK-NH2 to probe for allosteric binding sites on the ORL1 receptor. This could involve:

Structural Modifications: Systematically altering the peptide sequence and N-terminal acyl group of Ac-RYYRIK-NH2 to identify key residues and chemical moieties responsible for its unique binding characteristics. nih.govnih.gov

Binding and Functional Assays: Utilizing radioligand binding assays and functional assays in the presence of nociceptin to identify compounds that modulate the affinity or efficacy of the endogenous ligand without directly competing for the same binding site.

The development of allosteric modulators for the ORL1 receptor could offer a more nuanced approach to therapy, allowing for the potentiation or inhibition of nociceptin signaling in a more controlled manner than traditional agonists or antagonists.

Investigating Novel Intracellular Signaling Pathways Mediated by Ac-RYYRIK-NH2

The ORL1 receptor is a G protein-coupled receptor (GPCR), and its activation by nociceptin is known to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov However, the observation of both agonist and antagonist activities for Ac-RYYRIK-NH2 suggests that it may engage with a more diverse set of intracellular signaling pathways. targetmol.comrndsystems.com

Future investigations should aim to uncover these potentially novel signaling cascades. This could involve:

Phosphorylation Studies: Examining the phosphorylation status of various downstream signaling proteins, such as mitogen-activated protein kinases (MAPKs), to see if Ac-RYYRIK-NH2 activates pathways distinct from the canonical Gαi/o-cAMP pathway.

Second Messenger Analysis: Measuring the production of other second messengers, such as inositol (B14025) phosphates (IPs) and intracellular calcium (Ca2+), to determine if Ac-RYYRIK-NH2 engages Gαq/11 or other G protein subtypes. nih.gov

Beta-Arrestin Recruitment: Investigating whether Ac-RYYRIK-NH2 promotes the recruitment of β-arrestins, which can initiate signaling cascades independently of G proteins.

A comprehensive understanding of the intracellular signaling footprint of Ac-RYYRIK-NH2 is essential for predicting its full range of physiological effects.

Potential for Ac-RYYRIK-NH2 and its Derivatives as Molecular Probes in Basic Neuroscience

The high affinity and complex pharmacology of Ac-RYYRIK-NH2 make it and its derivatives valuable tools for dissecting the role of the N/OFQ system in the brain. rndsystems.com As molecular probes, these compounds can be used to:

Map ORL1 Receptor Distribution: Radiolabeled or fluorescently tagged versions of Ac-RYYRIK-NH2 could be used to visualize the precise anatomical distribution of ORL1 receptors in different brain regions.

Characterize Receptor Subtypes: If distinct receptor subtypes or receptor-interacting proteins are responsible for the context-dependent effects of Ac-RYYRIK-NH2, its derivatives could be used to pharmacologically distinguish between these different receptor populations.

Probe Functional Circuits: By selectively activating or blocking ORL1 receptors in specific neuronal circuits, Ac-RYYRIK-NH2 and its analogues can help to elucidate the role of the N/OFQ system in complex behaviors such as pain perception, mood, and reward.

Q & A

Q. What is the primary pharmacological target of Ac-RYYRIK-NH2 acetate, and how does it modulate receptor activity?

this compound primarily targets the nociceptin/orphanin FQ (NOP) receptor, acting as a partial agonist in recombinant CHO cells (Kd = 1.5 nM) . It stimulates G-protein coupling in vitro, as shown by [35S]-GTPγS binding assays in rat brain membranes, but paradoxically antagonizes nociceptin-stimulated GTP binding in the same models . This dual behavior suggests context-dependent receptor interactions, potentially influenced by receptor conformation or signaling pathways .

Q. What experimental methods are recommended to assess this compound’s binding affinity and selectivity?

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]Ac-RYYRIK-NH2) in rat cortical membranes to determine Kd values. Ensure selectivity by testing against μ-, κ-, and δ-opioid receptors, as Ac-RYYRIK-NH2 shows negligible affinity for these .
  • Functional Assays : Measure [35S]-GTPγS binding in brain slices or transfected CHO cells to evaluate G-protein activation. Include competitive antagonists like SB-612111 (1 μM) to validate NOP-specific effects .

Q. How does this compound influence spontaneous locomotor activity in vivo?

Intracerebroventricular (i.c.v.) administration in mice inhibits spontaneous locomotor activity with an ID50 of 0.07 nmol. Co-administration with nociceptin produces additive effects, suggesting partial agonism or competitive binding . Dose-response curves should be constructed using at least three independent experiments with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro antagonism and in vivo agonist effects?

  • Pharmacodynamic Profiling : Perform dynamic mass redistribution (DMR) assays to track real-time cellular responses. Ac-RYYRIK-NH2 exhibits concentration-dependent biphasic signals (positive and negative peaks), indicating complex receptor coupling .
  • Receptor Conformation Studies : Use photoaffinity labeling to compare binding sites for Ac-RYYRIK-NH2 and nociceptin. Overlapping but distinct binding pockets may explain differential signaling .
  • In Vivo/In Vitro Correlation : Validate findings with CRISPR/Cas9-edited NOP receptor models lacking G proteins or β-arrestins to isolate signaling pathways .

Q. What strategies optimize the design of hybrid peptides combining Ac-RYYRIK-NH2 with nociceptin sequences?

  • Structural Hybridization : Integrate the Ac-RYYRIK-NH2 hexapeptide into nociceptin’s N-terminal, middle, or C-terminal regions. Molecular docking studies suggest overlapping binding sites, which may enhance affinity .
  • Functional Screening : Test hybrid peptides in [35S]-GTPγS assays and calcium mobilization assays (e.g., CXCR4-mediated cAMP production) to identify candidates with superior NOP selectivity .

Q. How should researchers address variability in this compound’s DMR traces across experiments?

  • Standardized Protocols : Maintain consistent cell densities (e.g., 20,000 cells/well) and pre-incubation times (30 min in serum-free media) to reduce noise .
  • Data Normalization : Express results as % stimulation relative to basal activity, using N/OFQ as a positive control. Include PTX (pertussis toxin) to confirm Gi/o protein dependence .

Methodological Recommendations

  • In Vivo Studies : Use male Swiss mice for locomotor assays, with strict ethical compliance. Include vehicle controls and dose ranges from 0.01–1 nmol (i.c.v.) .
  • Data Interpretation : Apply Schild analysis for antagonist potency and use nonlinear regression (e.g., GraphPad Prism) for EC50/IC50 calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.